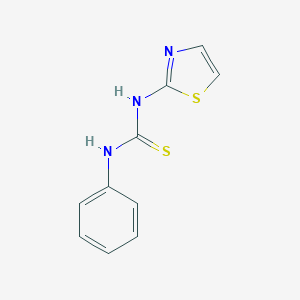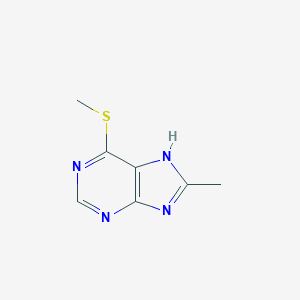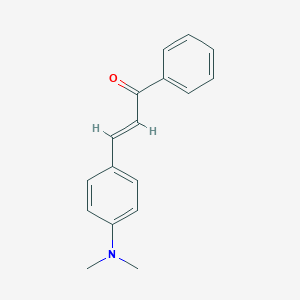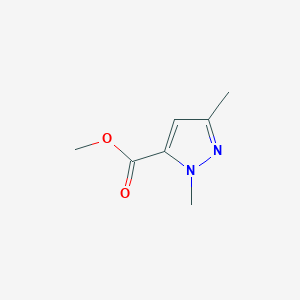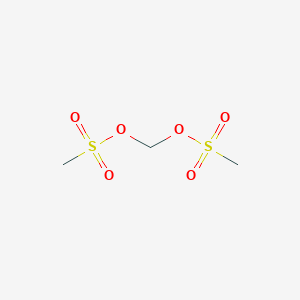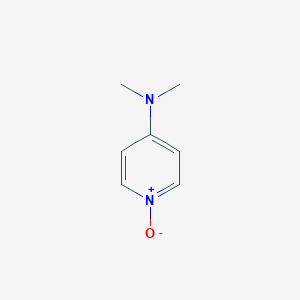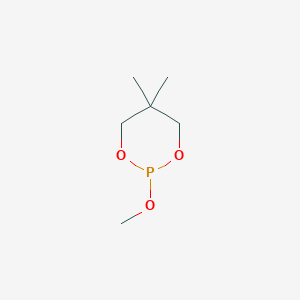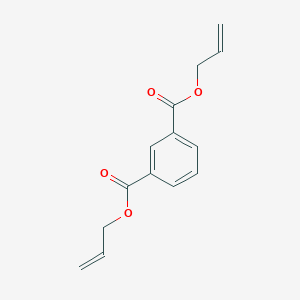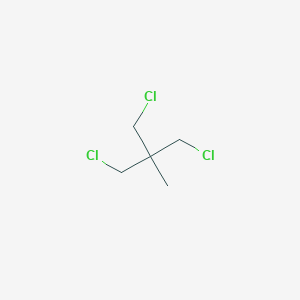
1,1,1-三(氯甲基)乙烷
描述
1,1,1-Tris(chloromethyl)ethane is an organic compound with the molecular formula C5H9Cl3. It is also known by other names such as 1,3-dichloro-2-(chloromethyl)-2-methylpropane. This compound is characterized by the presence of three chloromethyl groups attached to a central ethane backbone. It is a halogenated hydrocarbon and is often used in various chemical reactions and industrial applications due to its unique properties .
科学研究应用
1,1,1-Tris(chloromethyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of halogenated hydrocarbons and their effects on biological systems.
Medicine: Research into the potential medicinal applications of halogenated compounds often includes studies involving 1,1,1-Tris(chloromethyl)ethane.
Industry: It is used in the production of various industrial chemicals and materials
安全和危害
1,1,1-Tris(chloromethyl)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
准备方法
1,1,1-Tris(chloromethyl)ethane can be synthesized through several methods. One common synthetic route involves the reaction of diazomethane with chloroform under light-induced conditions. This reaction yields 1,1,1-Tris(chloromethyl)ethane as a product . Industrial production methods typically involve the chlorination of hydrocarbons under controlled conditions to ensure the selective formation of the desired compound .
化学反应分析
1,1,1-Tris(chloromethyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atoms with nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of 1,1,1-Tris(chloromethyl)ethane can lead to the formation of hydrocarbons with fewer chlorine atoms.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a suitable catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 1,1,1-Tris(chloromethyl)ethane involves its reactivity due to the presence of chloromethyl groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
1,1,1-Tris(chloromethyl)ethane can be compared with other similar compounds such as:
1,1,1-Tris(hydroxymethyl)ethane: This compound has hydroxymethyl groups instead of chloromethyl groups, leading to different reactivity and applications.
1,1,1-Tris(bromomethyl)ethane: Similar to 1,1,1-Tris(chloromethyl)ethane but with bromine atoms, which can affect the reactivity and properties of the compound.
1,1,1-Tris(iodomethyl)ethane: This compound contains iodine atoms, which can lead to different chemical behavior compared to the chlorine-containing compound
1,1,1-Tris(chloromethyl)ethane is unique due to its specific reactivity and the presence of three chloromethyl groups, making it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOMFFBGDPXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910090 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-09-0, 3922-27-8 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-1,3-dichloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing chiral multidentate tertiary arsines using 1,1,1-Tris(chloromethyl)ethane?
A1: Chiral multidentate tertiary arsines are valuable ligands in coordination chemistry. These ligands can control the geometry and reactivity of metal complexes, making them useful in various catalytic applications. 1,1,1-Tris(chloromethyl)ethane serves as a valuable starting material due to its three chloromethyl groups, which can be readily substituted to introduce the desired arsine moieties. []
Q2: How does the chirality of the synthesized multidentate arsines influence their complexation with metal ions?
A2: The research demonstrates that the chirality of the synthesized tetra(tertiary arsine) ligands significantly impacts their binding to cobalt(III). Each diastereomer of the tetra(tertiary arsine) exhibits stereoselective binding with the metal center, leading to distinct complex geometries. For example, the (RAs,RAs) diastereomer forms a cis-α complex, while the (RAs,SAs,r) and (RAs,SAs,s) forms generate trans dichloro complexes. This selectivity highlights the potential of these chiral ligands in designing catalysts with specific stereochemical outcomes. []
Q3: Beyond the synthesis of arsine ligands, is there other structural information available about 1,1,1-Tris(chloromethyl)ethane?
A3: Yes, research on the conformational analysis of 1,1,1-Tris(chloromethyl)ethane has been conducted. Techniques like electron diffraction coupled with semiempirical calculations have been employed to determine its molecular structure, torsional oscillations, and conformational equilibria in the gaseous phase. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


